molecular formula C15H18INOSi B12582374 Benzamide, 2-iodo-N-2-propenyl-N-[(trimethylsilyl)ethynyl]- CAS No. 646029-27-8

Benzamide, 2-iodo-N-2-propenyl-N-[(trimethylsilyl)ethynyl]-

Cat. No.: B12582374
CAS No.: 646029-27-8
M. Wt: 383.30 g/mol
InChI Key: QOQJIUYQEYRIFW-UHFFFAOYSA-N
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Description

The compound Benzamide, 2-iodo-N-2-propenyl-N-[(trimethylsilyl)ethynyl]- features a benzamide backbone substituted with an iodine atom at the 2-position, a propenyl group, and a trimethylsilyl (TMS)-protected ethynyl moiety. This structure combines electrophilic (iodo), sterically bulky (TMS-ethynyl), and unsaturated (propenyl) functionalities, making it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions and metal-catalyzed transformations.

Properties

CAS No.

646029-27-8

Molecular Formula

C15H18INOSi

Molecular Weight

383.30 g/mol

IUPAC Name

2-iodo-N-prop-2-enyl-N-(2-trimethylsilylethynyl)benzamide

InChI

InChI=1S/C15H18INOSi/c1-5-10-17(11-12-19(2,3)4)15(18)13-8-6-7-9-14(13)16/h5-9H,1,10H2,2-4H3

InChI Key

QOQJIUYQEYRIFW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CN(CC=C)C(=O)C1=CC=CC=C1I

Origin of Product

United States

Preparation Methods

The synthesis of Benzamide, 2-iodo-N-2-propenyl-N-[(trimethylsilyl)ethynyl]- typically involves multiple steps. One common synthetic route includes the iodination of a benzamide derivative, followed by the introduction of the propenyl and trimethylsilyl-ethynyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Benzamide, 2-iodo-N-2-propenyl-N-[(trimethylsilyl)ethynyl]- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups present in the compound.

    Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

Benzamide, 2-iodo-N-2-propenyl-N-[(trimethylsilyl)ethynyl]- has the following chemical characteristics:

  • CAS Number : 646029-27-8
  • Molecular Formula : C15H18INOSi
  • Molecular Weight : 383.30 g/mol
  • IUPAC Name : 2-iodo-N-prop-2-enyl-N-(2-trimethylsilylethynyl)benzamide

The compound features a benzamide core with an iodine atom and a propenyl group, along with a trimethylsilyl-ethynyl group. This unique structure contributes to its reactivity and versatility in chemical reactions.

Organic Synthesis

Benzamide, 2-iodo-N-2-propenyl-N-[(trimethylsilyl)ethynyl]- serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including:

  • Substitution Reactions : The iodine atom can be replaced by other functional groups via nucleophilic substitution, enhancing the compound's utility in synthesizing derivatives with varied properties.
  • Oxidation and Reduction : The compound can undergo oxidation to form different products or be reduced to modify functional groups, making it adaptable for diverse synthetic pathways.

Biological Studies

Due to its unique structural features, this benzamide derivative is being investigated for its biological interactions. Research indicates potential applications in:

  • Cellular Interaction Studies : Its structure allows for exploration of biological pathways and interactions at the molecular level.
  • Therapeutic Applications : Ongoing research aims to evaluate its efficacy as a precursor in drug development, particularly in targeting specific biological mechanisms.

Medicinal Chemistry

The compound is under investigation for its potential therapeutic roles. Key areas of focus include:

  • Drug Development : As a precursor for synthesizing pharmaceutical agents that may target diseases related to metabolic disorders and cancer .
  • PARP Inhibition Studies : Similar compounds have shown promise as inhibitors of PARP enzymes involved in DNA repair processes, suggesting potential cancer treatment applications .

Industrial Applications

In industrial settings, Benzamide, 2-iodo-N-2-propenyl-N-[(trimethylsilyl)ethynyl]- may be employed in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism by which Benzamide, 2-iodo-N-2-propenyl-N-[(trimethylsilyl)ethynyl]- exerts its effects involves interactions with molecular targets and pathways. The iodine atom and the propenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The trimethylsilyl-ethynyl group adds to the compound’s stability and reactivity, making it a versatile intermediate in chemical synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Substituent Effects on Reactivity and Stability

The following table highlights key structural differences and inferred properties among related benzamides:

Compound Name Substituents Key Features Molecular Weight (g/mol) Potential Applications
2-iodo-N-2-propenyl-N-[(TMS)ethynyl]benzamide Iodo, propenyl, TMS-ethynyl High reactivity (iodo), stabilized ethynyl group, unsaturated chain ~325 (estimated) Cross-coupling, organometallic synthesis
N-(3-propoxyphenyl)-2-iodobenzamide Iodo, 3-propoxy Electron-donating alkoxy group, moderate steric hindrance ~331 (CAS: 58494-88-5) Pharmaceuticals, agrochemicals
N,N-diethyl-2-(2-propen-1-yloxy)benzamide Propenyloxy, diethylamino Electron-rich (amino), labile propenyloxy group 233.31 (CAS: 63887-51-4) Polymer precursors, ligand synthesis
2-ethynyl-N,N-dimethyl-4-nitrobenzamide Ethynyl, nitro, dimethylamino Strong electron-withdrawing (nitro), reactive ethynyl (unprotected) 218.21 (CAS: 140616-91-7) Energetic materials, click chemistry
Key Observations:
  • Electron Effects : The nitro group in 2-ethynyl-N,N-dimethyl-4-nitrobenzamide introduces significant electron-withdrawing character, contrasting with the electron-donating propoxy group in N-(3-propoxyphenyl)-2-iodobenzamide . The iodo group in the target compound offers a balance, enabling both nucleophilic substitution and electrophilic aromatic substitution.
  • Steric and Stability Considerations : The TMS-ethynyl group in the target compound reduces reactivity compared to unprotected ethynyl derivatives (e.g., 2-ethynyl-N,N-dimethyl-4-nitrobenzamide), enhancing stability during storage or handling .
  • Synthetic Utility : The propenyl group in the target compound and N,N-diethyl-2-(2-propen-1-yloxy)benzamide may participate in cycloaddition or polymerization reactions, whereas the iodo group facilitates Suzuki-Miyaura or Ullmann-type couplings .

Comparative Performance in Cross-Coupling Reactions

While specific reaction data are unavailable in the provided evidence, inferences can be drawn:

  • Iodo vs. Alkoxy Substituents : The 2-iodo substituent in the target compound is more reactive in palladium-catalyzed cross-couplings than alkoxy-substituted analogs (e.g., N-(3-propoxyphenyl)-2-iodobenzamide), where the alkoxy group may deactivate the aromatic ring .
  • TMS-Ethynyl vs. Unprotected Ethynyl : The TMS group in the target compound prevents undesired side reactions (e.g., alkyne dimerization), unlike 2-ethynyl-N,N-dimethyl-4-nitrobenzamide, which may require in situ protection .

Physicochemical Properties

  • Solubility: The TMS-ethynyl and propenyl groups in the target compound likely increase hydrophobicity compared to nitro- or amino-substituted derivatives.
  • Thermal Stability : The TMS group may improve thermal stability relative to compounds with labile substituents (e.g., propenyloxy in N,N-diethyl-2-(2-propen-1-yloxy)benzamide) .

Biological Activity

Benzamide, 2-iodo-N-2-propenyl-N-[(trimethylsilyl)ethynyl]- (CAS Number: 646029-27-8) is a synthetic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of Benzamide, 2-iodo-N-2-propenyl-N-[(trimethylsilyl)ethynyl]- is C15H18INOSi. The compound features a benzamide backbone with a 2-iodo substituent and a trimethylsilyl ethynyl group, which may influence its biological properties and interactions with biological targets.

Interaction with Biological Targets

Research indicates that benzamide derivatives can interact with various biological targets, including receptors and enzymes involved in metabolic processes. Notably, some benzamide derivatives have been shown to activate Peroxisome Proliferator-Activated Receptors (PPARs), which play a crucial role in lipid and carbohydrate metabolism . This activation can lead to beneficial effects in treating metabolic disorders such as obesity, hyperlipidemia, and cardiovascular diseases.

Antitumor Activity

Recent studies have highlighted the potential antitumor activity of compounds related to benzamide structures. For instance, compounds with similar functional groups have demonstrated the ability to inhibit cancer cell proliferation in various assays. Specifically, compounds designed with benzimidazole or benzothiazole nuclei have shown promising results against human lung cancer cell lines . The mechanism of action is believed to involve intercalation into DNA or binding to specific sites within the DNA minor groove, which can disrupt cellular processes essential for tumor growth.

Synthesis and Evaluation

A study conducted on a series of novel benzamides substituted with pyridine-linked oxadiazoles revealed significant biological activity against fungal pathogens, indicating that structural modifications can enhance the efficacy of benzamide derivatives against specific targets . The structure-activity relationship (SAR) analysis showed that certain substituents improved antifungal activity, suggesting avenues for further research into optimizing these compounds for therapeutic use.

Cytotoxicity Assays

In vitro assays assessing the cytotoxicity of benzamide derivatives have utilized both 2D and 3D cell culture models. For example, compounds were tested on human lung cancer cell lines using MTS cytotoxicity assays. Results indicated that certain derivatives exhibited high potency in 2D cultures but showed reduced effectiveness in 3D models, highlighting the importance of considering cellular context when evaluating drug efficacy .

Data Tables

Compound CAS Number Biological Activity Target IC50 (µM)
Benzamide A646029-27-8AntitumorA5496.26
Benzamide B646029-27-8AntifungalFusarium17.29

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